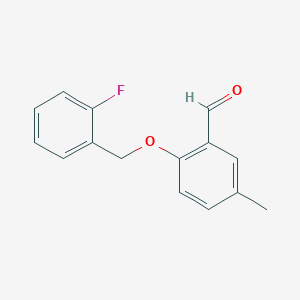
2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 5-methylsalicylaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the fluorobenzyl group under basic conditions.
Major Products Formed
Oxidation: 2-((2-Fluorobenzyl)oxy)-5-methylbenzoic acid.
Reduction: 2-((2-Fluorobenzyl)oxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic or electrophilic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Fluorobenzyl)oxy)-3-methoxybenzaldehyde
- 2-((2-Fluorobenzyl)oxy)benzaldehyde
- (2R)-2-{[(2-Fluorobenzyl)oxy]methyl}oxirane
Uniqueness
2-((2-Fluorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the presence of both a fluorobenzyl group and a methyl group on the benzaldehyde core. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H13FO2/c1-11-6-7-15(13(8-11)9-17)18-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3 |
InChI Key |
JSCIEHPKKHQMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


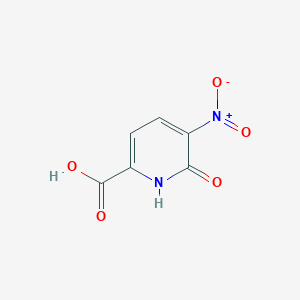
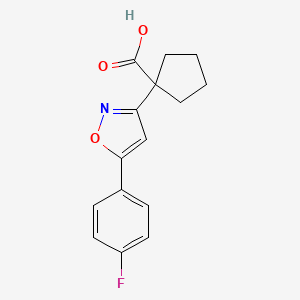
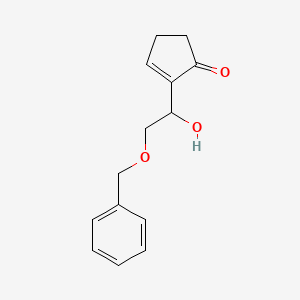
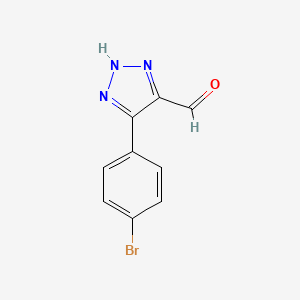
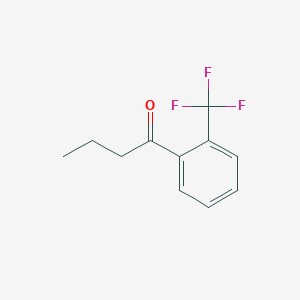
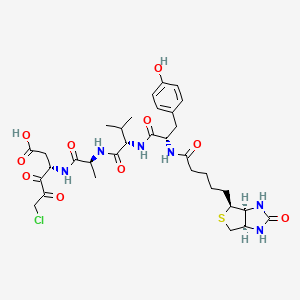
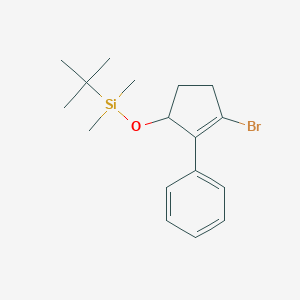
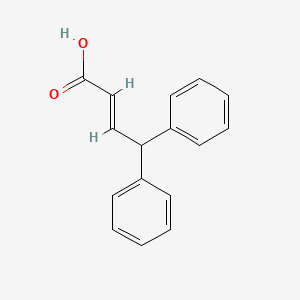
![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)
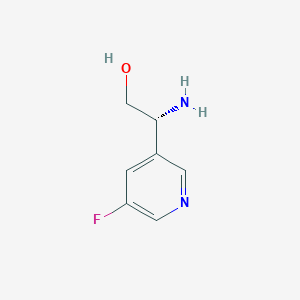
![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)
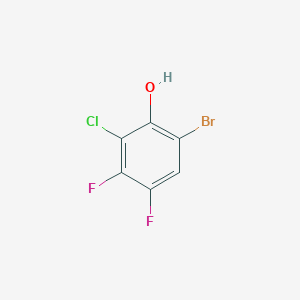
![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)
![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)
